molecular formula C22H26N6 B2692409 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896846-65-4

5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2692409
CAS No.: 896846-65-4
M. Wt: 374.492
InChI Key: YPKOXFCWPQFTJD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1, 3, and 3. The structure includes a 5-tert-butyl group, a 3-phenyl substituent, and a N-[3-(1H-imidazol-1-yl)propyl] side chain at position 4. Its synthesis typically involves coupling 7-chloropyrazolo[1,5-a]pyrimidine intermediates with 3-(1H-imidazol-1-yl)propan-1-amine under reflux conditions, followed by purification via column chromatography or crystallization .

Properties

IUPAC Name

5-tert-butyl-N-(3-imidazol-1-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-22(2,3)19-14-20(24-10-7-12-27-13-11-23-16-27)28-21(26-19)18(15-25-28)17-8-5-4-6-9-17/h4-6,8-9,11,13-16,24H,7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKOXFCWPQFTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by the presence of a pyrazolo-pyrimidine core, an imidazole moiety, and a tert-butyl group. The molecular formula is C31H26N4C_{31}H_{26}N_4, and it exhibits specific geometric configurations that contribute to its biological activity.

Biological Activity Overview

Research on this compound has primarily focused on its anticancer properties and its interactions with various biological targets. Below are the key areas of biological activity:

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, its effects have been evaluated against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

In vitro studies have revealed that the compound exhibits significant growth inhibition with IC50 values comparable to established chemotherapeutics. For instance, one study reported an IC50 value of approximately 5.85 µM against MCF-7 cells, indicating potent antiproliferative effects .

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of cell cycle progression : The compound appears to interfere with the cell cycle, leading to increased apoptosis in cancer cells.
  • Induction of apoptosis : Flow cytometry analyses have indicated a substantial increase in apoptotic cells upon treatment with this compound.

Structure-Activity Relationships

The structural components of this compound significantly influence its biological activity. Variations in substituents on the pyrazolo-pyrimidine scaffold can lead to changes in potency and selectivity against different cancer types.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • A549 Cell Line Evaluation : The compound was tested against A549 lung cancer cells, revealing an IC50 value of 4.53 µM. This suggests that it may be effective for targeting lung cancer therapies .

Data Table: Biological Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.85Cell cycle arrest, apoptosis induction
A5494.53Apoptosis induction
HCT1163.42Cell cycle arrest

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects on various cancer cell lines. For example, studies have shown that it inhibits cell proliferation in A549 lung cancer cells and MCF-7 breast cancer cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine compounds have demonstrated efficacy against various bacterial strains. This compound's unique structure may enhance its ability to target microbial infections, making it a candidate for further exploration in antimicrobial therapy .

Molecular Interactions

The imidazole ring within the compound is known for its ability to form hydrogen bonds with active sites on enzymes and receptors. This property allows it to interact effectively with various biological targets, including enzymes involved in cancer progression and inflammation .

Targeting Specific Pathways

Research has indicated that the compound may influence multiple signaling pathways associated with cell proliferation and apoptosis. Its ability to modulate these pathways could explain its anticancer properties .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent.
  • Inflammation Models : Animal models have been used to evaluate the anti-inflammatory effects of this compound, showing promising results in reducing inflammation markers.
  • Antimicrobial Testing : Laboratory tests against various bacterial strains have shown that certain derivatives exhibit strong antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The 5-tert-butyl group distinguishes the target compound from analogs with smaller or electron-withdrawing substituents:

Compound Name 5-Position Substituent Molecular Weight (g/mol) Yield (%) Purity (HPLC) Reference
Target compound tert-butyl 372.48* 45–63 99% (254 nm)
Pir-12-5c 5,6-dimethyl 443.45 45 99%
Pir-14-3 isopropyl 379.46 38 98%
5-Methyl-N-(3-methylbutyl)-3-phenyl... methyl 362.40 N/A N/A

Substituent Variations at Position 3

The 3-phenyl group contrasts with electron-deficient or substituted aryl rings:

Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Properties Reference
Target compound phenyl 372.48* Lipophilic, π-π stacking
3-(4-Chlorophenyl)-N-[3-(imidazolyl)... 4-chlorophenyl 380.87 Enhanced electron withdrawal
Pir-14-5c 3-(trifluoromethyl)phenyl 443.45 High electronegativity, polar
3-(4-Methoxyphenyl)-5-methyl... 4-methoxyphenyl 368.43 Electron-donating, improved solubility

Insights : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity in polar environments, while methoxy groups improve solubility but may reduce membrane permeability .

Variations in the 7-Amine Side Chain

The N-[3-(1H-imidazol-1-yl)propyl] side chain is critical for pharmacophore activity:

Compound Name 7-Amine Substituent Molecular Weight (g/mol) Biological Relevance Reference
Target compound 3-(imidazolyl)propyl 372.48* Base catalysis, H-bond donor
5-tert-butyl-N-isopropyl-3-phenyl... isopropyl 356.44 Reduced H-bond potential
Pir-9-8 2-(imidazolyl)ethyl 398.45 Shorter chain, lower flexibility
N-(2-Methoxyethyl)-5-tert-butyl... 2-methoxyethyl 342.42 Ether linkage, improved solubility

Key Differences : The propyl linker in the target compound provides optimal length for imidazole-mediated interactions, whereas shorter chains (e.g., ethyl) limit binding flexibility .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:

  • Core Formation: Begin with cyclization of pyrazolo[1,5-a]pyrimidine precursors using reflux conditions in anhydrous solvents (e.g., acetonitrile or DMF). Catalysts like p-toluenesulfonic acid can accelerate ring closure .
  • Substituent Attachment: Introduce the tert-butyl and imidazolylpropyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for amine linkages). Use Pd-based catalysts and ligands (XPhos or BINAP) for efficient C–N bond formation .
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>95% by HPLC) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR: Prioritize signals for the tert-butyl group (δ ~1.3 ppm, singlet in 1H NMR; δ ~29 ppm in 13C NMR) and imidazole protons (δ ~7.5–7.7 ppm). Confirm pyrimidine ring protons at δ ~6.8–8.2 ppm .
  • IR Spectroscopy: Identify NH stretches (~3350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₃H₂₈N₇).

Advanced: How can researchers address contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer:

  • Assay Standardization: Replicate assays under controlled conditions (pH 7.4, 37°C) with standardized enzyme concentrations. Include positive controls (e.g., staurosporine for kinases) .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Cross-validate results with orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .
  • Data Normalization: Account for solvent effects (DMSO ≤0.1%) and pre-incubation times to minimize artifacts .

Advanced: What computational and experimental approaches elucidate the role of substituents (tert-butyl, imidazolylpropyl) in target binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrophobic interactions from the tert-butyl group and hydrogen bonding via the imidazole .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., isopropyl instead of tert-butyl) and compare IC₅₀ values in enzyme assays .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding modes at atomic resolution .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Viability Assays: Use MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, HeLa). Include normal cell lines (e.g., HEK293) to assess selectivity .
  • Apoptosis Markers: Measure caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo) after 48-hour treatment .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with triplicate wells and vehicle controls .

Advanced: How can metabolic stability and bioavailability be assessed preclinically?

Methodological Answer:

  • Microsomal Stability: Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS over 60 minutes .
  • Caco-2 Permeability: Assess apical-to-basal transport in Caco-2 monolayers to predict intestinal absorption. Aim for Papp >1 × 10⁻⁶ cm/s .
  • Pharmacokinetics in Rodents: Administer IV (1 mg/kg) and oral (10 mg/kg) doses, then collect plasma samples for AUC and bioavailability calculations .

Basic: How should stability studies be designed to ensure compound integrity during storage?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and varied pH (1–13) for 14 days. Monitor degradation via HPLC .
  • Long-Term Storage: Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles .

Advanced: What strategies resolve low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Formulation Optimization: Use co-solvents (5% Cremophor EL/10% PEG-400) or nanoemulsion techniques to enhance solubility .
  • Prodrug Design: Introduce phosphate or acetate groups at the imidazole nitrogen to improve hydrophilicity .
  • In Vivo Testing: Administer via IV (solubilized in saline/PEG) and compare plasma exposure with oral dosing .

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